molecular formula C9H12O2 B14003406 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 53624-84-3

3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14003406
CAS No.: 53624-84-3
M. Wt: 152.19 g/mol
InChI Key: SSVKYZDOIWXDIO-UHFFFAOYSA-N
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Description

3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chiral norbornene derivative of significant interest in advanced organic synthesis. Its core structure is based on the bicyclo[2.2.1]heptene framework, a classic scaffold accessed through the Diels-Alder reaction between cyclopentadiene and a suitable dienophile . This structure features multiple chiral centers, leading to distinct endo and exo stereoisomers, each offering unique spatial and electronic properties for stereochemical studies . Compounds based on the 7-oxabicyclo[2.2.1]hept-5-ene unit are recognized as crucial "naked sugar" intermediates for the stereoselective synthesis of carbohydrates, C-nucleosides, and other natural products . Similarly, the bicyclo[2.2.1]hept-5-ene core serves as a versatile building block. The methyl substituent and carboxylic acid functional group on this scaffold make it a valuable precursor for further chemical transformations, including esterification and ring-opening reactions, enabling the creation of complex molecular architectures. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

53624-84-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11)

InChI Key

SSVKYZDOIWXDIO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1C(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as a Core Strategy

The predominant synthetic approach to this compound involves the Diels-Alder [4+2] cycloaddition reaction. In this method, cyclopentadiene or substituted cyclopentadienes react with methyl-substituted maleic anhydride or related dienophiles to form the bicyclic norbornene scaffold with a carboxylic acid or ester functionality at the 2-position.

  • Reaction Conditions: The cycloaddition is typically conducted in inert solvents such as toluene or tetrahydrofuran (THF) at moderate temperatures (40–80 °C) for 12–24 hours to ensure high conversion and selectivity toward the endo or exo isomer.

  • Post-Cycloaddition Functionalization: The initial adduct, often an anhydride or ester, undergoes hydrolysis or esterification to yield the free carboxylic acid. For example, hydrolysis of the anhydride intermediate under acidic or basic aqueous conditions produces the carboxylic acid derivative.

Organocatalytic and Metal-Catalyzed Variants

Recent advancements include the use of organocatalysts and metal complexes to enhance enantioselectivity and yield:

  • Lanthanide Catalysis: The use of ytterbium-based catalysts such as (THF)Yb[2,2'-methylenebis(6-t-Bu-4-methylphenolato)]Na(THF)2 in toluene at 40 °C for 24 hours has been reported to facilitate the cycloaddition with improved stereocontrol.

  • Palladium-Catalyzed Hydrogenation: Post-cycloaddition, selective hydrogenation of the double bond in the bicyclic system can be achieved using 5% palladium on carbon under mild hydrogen pressure (50 psi) at ambient temperature to yield saturated analogs.

Stepwise Synthesis from Norbornene Derivatives

An alternative approach involves functionalizing commercially available norbornene or its derivatives:

  • Carboxylation of Norbornene: 3-(2-norbornen-5-yl)propionic acid can be synthesized from 5-ethylidene-2-norbornene via oxidative functionalization and subsequent carboxylation steps.

  • Malonate Ester Alkylation: The sodio derivative of di-tert-butyl bicyclo[2.2.1]heptan-2-ylmalonate can be prepared by deprotonation with sodium hydride in anhydrous benzene, followed by reaction with bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride, leading to intermediates convertible into the target acid.

Detailed Reaction Conditions and Procedures

Step Reagents/Conditions Notes/Outcome
Diels-Alder Cycloaddition Cyclopentadiene + methyl-substituted maleic anhydride; toluene or THF; 40–80 °C; 12–24 h Formation of bicyclic anhydride or ester intermediate
Hydrolysis/Esterification Aqueous acid/base hydrolysis or alcoholysis Conversion to free carboxylic acid or methyl ester
Catalytic Hydrogenation Pd/C (5%) catalyst; H2 (50 psi); 25 °C; 1–2 h Saturation of double bonds, yielding bicycloheptane derivatives
Malonate Alkylation Sodium hydride; anhydrous benzene; acid chloride addition Formation of malonate intermediates for further elaboration
Purification Recrystallization, fractional distillation under reduced pressure Isolation of pure this compound

Analytical Validation and Characterization

The preparation methods are typically validated by a combination of spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretches near 1700 cm⁻¹ confirm the presence of carboxylic acid or ester groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR reveals olefinic protons between δ 5.5–6.5 ppm and methyl substituent signals, while carbon NMR confirms the bicyclic framework and carboxyl carbon resonances.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with C10H14O2 (molecular weight ~166.22 g/mol for the acid) confirm molecular integrity.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used for purity assessment and isomer separation.

Comparative Summary of Preparation Methods

Methodology Advantages Limitations Typical Yield (%) Reference
Diels-Alder Cycloaddition + Hydrolysis Straightforward, scalable, well-studied Requires control of isomer ratio 70–90
Organocatalytic Cycloaddition Enhanced stereoselectivity Catalyst cost and availability 75–85
Stepwise Functionalization of Norbornene Utilizes commercially available precursors Multi-step, requires careful purification 60–80
Catalytic Hydrogenation Efficient saturation of double bonds Potential over-reduction 85–95

Chemical Reactions Analysis

Types of Reactions

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The methyl group or other positions on the bicyclic structure can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a model compound for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and stability. These features make it a valuable compound for studying molecular interactions and designing new molecules with desired properties.

Comparison with Similar Compounds

Core Framework and Substituents

Compound Core Structure Substituents Key Structural Features
3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclo[2.2.1]heptene -COOH at C2; -CH3 at C3 Enhanced steric hindrance at C3; planar carboxylic acid group
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclo[2.2.1]heptene -COOH at C2 Parent compound; used in polymer synthesis (100% endo isomer)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid Bicyclo[2.2.1]heptene -COOH at C2; oxygen bridge at C7 Increased polarity and hydrogen-bonding capacity
3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid Bicyclo[2.2.2]octene -COOH at C2; -NH2 at C3 Larger ring system (norbornane vs. norbornene); amino group enables peptide coupling
3-(tert-Butoxycarbonylamino) derivatives Bicyclo[2.2.1]heptene -COOH at C2; -Boc-NH at C3 Protected amino group for controlled reactivity in drug intermediates

Stereochemical Considerations

  • The endo/exo configuration significantly impacts reactivity. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (100% endo) polymerizes efficiently with Pd catalysts, while exo isomers show lower activity .
  • In 3-[(tetrahydrofuran-2-ylmethoxy)carbonyl] derivatives (), stereocenters influence molecular packing and hydrogen-bonding networks .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility Applications
This compound* ~166 (estimated) ~2.5 Low water solubility; soluble in THF Intermediate for functionalized polymers
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 152.15 1.8 Soluble in polar aprotic solvents Monomer for Pd-catalyzed addition polymers
3-(1-Methylethyl)-ethyl ester 208.30 2.94 Lipophilic; soluble in ethanol Herbicide intermediate (Herbanate)
7-Oxabicyclo derivatives 155.15 (HCl salt) 0.68 High aqueous solubility Building blocks for bioactive molecules

*Estimated based on methyl ester analog ().

Key Research Findings and Contradictions

  • Stereochemical Challenges: While endo isomers dominate in polymer synthesis (), exo isomers of amino derivatives () show lower reactivity, highlighting the need for precise stereocontrol.
  • Contradictions in Synthesis : Curtius reaction yields for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid vary widely (47% vs. unspecified yields in alternative routes) , suggesting sensitivity to reaction conditions.

Biological Activity

3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a bicyclic compound with the molecular formula C9_9H12_{12}O2_2, has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}O2_2
  • CAS Number : 4397-23-3
  • Molecular Weight : 152.19 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to bicyclic structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptane can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and certain mycobacterial strains, which are known for their resistance to conventional antibiotics .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µM
Mycobacterium abscessus0.03 µg/mL
Escherichia coliNot active

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cell lines, suggesting that it may act through mechanisms involving cell cycle arrest and apoptosis induction .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Cell Membrane Disruption : Antimicrobial activity may be attributed to disruption of bacterial cell membranes.
  • Apoptosis Induction : In cancer cells, the compound could trigger intrinsic apoptotic pathways leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound against resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent against resistant infections .

Investigation into Anticancer Properties

Another investigation focused on the anticancer properties of this compound in vitro using human cancer cell lines (e.g., HepG2 and Vero). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting a promising avenue for further research into its use as an anticancer drug .

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